Cas no 55662-66-3 (Imidazo[1,2-c]pyrimidin-5(1h)-one)
![Imidazo[1,2-c]pyrimidin-5(1h)-one structure](https://ja.kuujia.com/scimg/cas/55662-66-3x500.png)
Imidazo[1,2-c]pyrimidin-5(1h)-one 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-c]pyrimidin-5(6H)-one
- 3,N4-ETHENOCYTOSINE
- [13C4,15N3]-3,N4-ethenocytosine
- 5,6-Dihydro-5-oxoimidazo< 1,2-c> pyrimidin
- 6H-imidazo[1,2-c]pyrimidin-5-one
- 8H-imidazo[1,2-a]pyrimidin-7-one
- CTK1F6367
- Imidazo[1,2-a]pyrimidin-7(3H)-one
- imidazo< 1,2-a> pyrimidin-7(8H)-one
- Imidazo< 1,2-c> pyrimidin-5(6H)-one
- Imidazo< 1,2-c> pyrimidin-5-on
- imidazolo< 1,2-a> pyrimidine-7(8H)-one
- SureCN7013273
- imidazo[1,2-c]pyrimidin-5(1h)-one
- ethenocytosine
- 3,N(4)-ethenocytosine
- 3,N(4)-Ethanocytosine
- 1H-imidazo[1,2-c]pyrimidin-5-one
- IMIDAZO[1,2-C]PYRIMIDIN-5-OL
- 1H,5H-imidazo[1,2-c]pyrimidin-5-one
- Imidazo(1,2-c)pyrimidin-5(6H)-one
- epsilonC
- 3,n4ethenocytosine
- SBB085889
- 0596
- AKOS015854510
- EN300-197180
- Q27109963
- ZIB03592
- 55662-66-3
- CS-0238547
- MFCD06800801
- 849035-92-3
- 1,5-Dihydro-5-oxoimidazo[1,2-c]pyrimidine
- SY036604
- CHEBI:29147
- CHEMBL471164
- SCHEMBL557383
- A923154
- FT-0715746
- Z1198149460
- 3,N4-Etheno-cytosine
- AMY15894
- DS-15784
- MFCD00056907
- DTXSID30971017
- CS-0105346
- SCHEMBL557382
- AC2333
- AKOS006281206
- DA-41211
- DB-351701
- Imidazo[1,2-c]pyrimidin-5(1h)-one
-
- MDL: MFCD00056907
- インチ: 1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10)
- InChIKey: GICKXGZWALFYHZ-UHFFFAOYSA-N
- ほほえんだ: O=C1N([H])C([H])=C([H])C2=NC([H])=C([H])N21
計算された属性
- せいみつぶんしりょう: 135.04335
- どういたいしつりょう: 135.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.9
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.51
- ふってん: 302.2°Cat760mmHg
- フラッシュポイント: 136.6°C
- 屈折率: 1.683
- PSA: 46.92
Imidazo[1,2-c]pyrimidin-5(1h)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB527919-250mg |
Imidazo[1,2-c]pyrimidin-5(6H)-one; . |
55662-66-3 | 250mg |
€211.00 | 2024-05-26 | ||
Chemenu | CM253640-250mg |
Imidazo[1,2-c]pyrimidin-5(6H)-one |
55662-66-3 | 95%+ | 250mg |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1055634-5g |
Imidazo[1,2-c]pyrimidin-5(6H)-one |
55662-66-3 | 95% | 5g |
$400 | 2024-07-24 | |
1PlusChem | 1P00DJ2P-10g |
3,N4-ETHENOCYTOSINE |
55662-66-3 | 95% | 10g |
$1178.00 | 2023-12-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I64820-1g |
Imidazo[1,2-c]pyrimidin-5(6H)-one |
55662-66-3 | 95% | 1g |
¥637.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I64820-100mg |
Imidazo[1,2-c]pyrimidin-5(6H)-one |
55662-66-3 | 95% | 100mg |
¥1346.0 | 2024-07-19 | |
1PlusChem | 1P00DJ2P-100mg |
3,N4-ETHENOCYTOSINE |
55662-66-3 | 95% | 100mg |
$23.00 | 2024-04-29 | |
eNovation Chemicals LLC | Y1049068-100mg |
3,N4-ETHENOCYTOSINE |
55662-66-3 | 95% | 100mg |
$70 | 2025-02-20 | |
eNovation Chemicals LLC | Y1049068-250mg |
3,N4-ETHENOCYTOSINE |
55662-66-3 | 95% | 250mg |
$90 | 2025-02-21 | |
eNovation Chemicals LLC | Y1049068-250mg |
3,N4-ETHENOCYTOSINE |
55662-66-3 | 95% | 250mg |
$95 | 2024-06-06 |
Imidazo[1,2-c]pyrimidin-5(1h)-one 関連文献
-
1. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adductsShuo Liu,Yinsheng Wang Chem. Soc. Rev. 2015 44 7829
-
2. Comparative study of base damage induced by gamma radiation and Fenton reaction in isolated DNASandrine Frelon,Thierry Douki,Alain Favier,Jean Cadet J. Chem. Soc. Perkin Trans. 1 2002 2866
Imidazo[1,2-c]pyrimidin-5(1h)-oneに関する追加情報
Imidazo[1,2-c]pyrimidin-5(1H)-one: A Comprehensive Overview
The compound Imidazo[1,2-c]pyrimidin-5(1H)-one (CAS No. 55662-66-3) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of imidazopyrimidones, which are known for their unique structural properties and potential applications in drug discovery and advanced materials. The imidazo[1,2-c]pyrimidine core structure is a fused bicyclic system consisting of an imidazole ring fused to a pyrimidine ring, creating a highly conjugated system with interesting electronic properties.
Recent studies have highlighted the importance of imidazo[1,2-c]pyrimidin-5(1H)-one in the development of novel therapeutic agents. Researchers have explored its potential as a scaffold for designing kinase inhibitors, which are critical in targeting various diseases such as cancer and inflammatory disorders. The conjugated system of this compound allows for strong π-π interactions, making it an ideal candidate for binding to protein targets with high affinity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of imidazo[1,2-c]pyrimidin-5(1H)-one exhibit potent inhibitory activity against Janus kinase 2 (JAK2), a key player in immune regulation and cancer progression.
Beyond its pharmacological applications, imidazo[1,2-c]pyrimidin-5(1H)-one has also found relevance in materials science. Its aromaticity and conjugation make it a promising candidate for use in organic electronics. A 2023 research article in *Advanced Materials* reported that thin films of this compound exhibit excellent charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The ability to tune its electronic properties through functionalization further enhances its versatility in material design.
The synthesis of imidazo[1,2-c]pyrimidin-5(1H)-one has been optimized over the years, with modern methods emphasizing efficiency and scalability. A common approach involves the cyclization of appropriately substituted precursors under thermal or microwave-assisted conditions. Recent advancements have focused on green chemistry principles, such as using solvent-free conditions or biodegradable catalysts, to minimize environmental impact. For example, a 2023 study in *Green Chemistry* described a microwave-assisted synthesis route that achieves high yields while reducing energy consumption.
In terms of structural modifications, researchers have explored various substituents on the imidazo[1,2-c]pyrimidine core to enhance specific properties. Alkyl substitutions at the 4-position have been shown to improve lipophilicity, which is crucial for drug delivery across biological membranes. Conversely, electron-withdrawing groups at the 7-position can modulate electronic properties for better performance in electronic devices. These modifications underscore the compound's adaptability across diverse applications.
Looking ahead, the future of imidazo[1,2-c]pyrimidin-5(1H)-one lies in its potential to bridge gaps between medicine and materials science. Collaborative efforts between chemists and biologists are expected to unlock new therapeutic avenues, while partnerships with engineers may lead to breakthroughs in next-generation electronics. As research continues to uncover its full potential, this compound stands as a testament to the power of heterocyclic chemistry in driving innovation across disciplines.
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